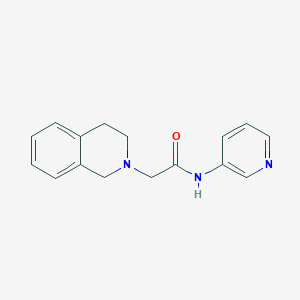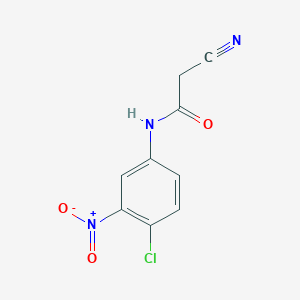
Thalidomide-O-amido-PEG2-C2-NH2 (TFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-O-amido-PEG2-C2-NH2 (TFA) is a useful research compound. Its molecular formula is C23H27F3N4O10 and its molecular weight is 576.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thalidomide-O-amido-PEG2-C2-NH2 (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thalidomide-O-amido-PEG2-C2-NH2 (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of Thalidomide-O-amido-PEG2-C2-NH2 (TFA) is Cereblon . Cereblon is a protein that serves as a substrate receptor for the E3 ubiquitin ligase complex . This protein plays a crucial role in various cellular processes, including protein homeostasis and cell cycle regulation .
Mode of Action
Thalidomide-O-amido-PEG2-C2-NH2 (TFA) incorporates an E3 ligase ligand and a linker . This compound functions as a PROTAC (Proteolysis-Targeting Chimera) . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein . In this case, Thalidomide-O-amido-PEG2-C2-NH2 (TFA) facilitates the degradation of Cereblon .
Biochemical Pathways
The action of Thalidomide-O-amido-PEG2-C2-NH2 (TFA) affects the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By promoting the degradation of Cereblon, Thalidomide-O-amido-PEG2-C2-NH2 (TFA) can influence various downstream effects related to the functions of Cereblon .
Pharmacokinetics
It’s noted that the salt form of the compound, thalidomide-o-amido-peg2-c2-nh2 tfa, usually boasts enhanced water solubility and stability , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of Thalidomide-O-amido-PEG2-C2-NH2 (TFA)'s action are primarily related to its role as an immunomodulator . By degrading Cereblon, this compound can influence the cellular processes regulated by this protein, potentially leading to changes in immune response .
Action Environment
The action, efficacy, and stability of Thalidomide-O-amido-PEG2-C2-NH2 (TFA) can be influenced by various environmental factors. For instance, the compound’s stability and solubility can be affected by the pH and temperature of its environment . Additionally, the presence of other molecules can impact the compound’s ability to bind to its target and exert its effects .
Análisis Bioquímico
Cellular Effects
Thalidomide-O-amido-PEG2-C2-NH2 (TFA) has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still under study.
Molecular Mechanism
The molecular mechanism of Thalidomide-O-amido-PEG2-C2-NH2 (TFA) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action at the molecular level is still being researched.
Dosage Effects in Animal Models
The effects of Thalidomide-O-amido-PEG2-C2-NH2 (TFA) vary with different dosages in animal models . Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
The metabolic pathways that Thalidomide-O-amido-PEG2-C2-NH2 (TFA) is involved in, including any enzymes or cofactors that it interacts with, are currently under study. This also includes any effects on metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O8.C2HF3O2/c22-6-8-31-10-11-32-9-7-23-17(27)12-33-15-3-1-2-13-18(15)21(30)25(20(13)29)14-4-5-16(26)24-19(14)28;3-2(4,5)1(6)7/h1-3,14H,4-12,22H2,(H,23,27)(H,24,26,28);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWXWSIQGKGHEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N4O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyridine-3-carboxylic acid](/img/structure/B3000082.png)

![N-(2,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxo-5-pyrazolo[3,4-d]pyrimidinyl]acetamide](/img/structure/B3000084.png)
![ethyl 4,5-dimethyl-2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B3000087.png)




![N-(3,4-dimethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3000095.png)
![(NE)-N-[1-(6-methoxynaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B3000097.png)
![ethyl cyano[1-(4-methoxy-2-nitrophenyl)-2,6-dimethylpyridin-4(1H)-ylidene]acetate](/img/structure/B3000099.png)
![2-chloro-N-{1-[2-(propan-2-yloxy)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B3000100.png)

![(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2-chloroacetate](/img/structure/B3000103.png)
